molecular formula C18H21BrN4O4 B11197068 N-(3-bromophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(3-bromophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11197068
M. Wt: 437.3 g/mol
InChI Key: KVYVXAVZOXMSPP-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a methoxymethyl group, a morpholine ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactionsThe morpholine ring can be introduced via a cyclization reaction, and the dihydropyrimidinone core is formed through a condensation reaction involving urea and an appropriate aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-BROMOPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can enhance solubility and bioavailability. The dihydropyrimidinone core is crucial for the compound’s biological activity, potentially inhibiting enzyme function or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-BROMOPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring and dihydropyrimidinone core distinguishes it from other similar compounds, potentially offering unique interactions with biological targets .

Properties

Molecular Formula

C18H21BrN4O4

Molecular Weight

437.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C18H21BrN4O4/c1-26-12-15-10-17(25)23(18(21-15)22-5-7-27-8-6-22)11-16(24)20-14-4-2-3-13(19)9-14/h2-4,9-10H,5-8,11-12H2,1H3,(H,20,24)

InChI Key

KVYVXAVZOXMSPP-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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